molecular formula C17H13ClN4OS B286665 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Cat. No. B286665
M. Wt: 356.8 g/mol
InChI Key: MDTKHINHALEKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, also known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazolo-thiadiazole family of compounds, which have been identified as having a wide range of pharmacological activities. CTM has been shown to have a number of interesting properties, including its ability to interact with various receptors in the brain and other tissues.

Mechanism of Action

The exact mechanism of action of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not well understood. However, it is believed that the compound interacts with a number of different receptors in the brain and other tissues. Some studies have suggested that 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether may act as a partial agonist at the GABA-A receptor, while others have suggested that it may act as a competitive antagonist at the 5-HT2A receptor. Further research is needed to fully understand the mechanism of action of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether.
Biochemical and Physiological Effects
4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has also been shown to increase the activity of the HPA axis, which is a key regulator of the stress response. In addition, 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to have anti-inflammatory properties, which may make it useful for the treatment of a range of different inflammatory disorders.

Advantages and Limitations for Lab Experiments

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has a number of advantages as a research tool. For example, the compound is relatively easy to synthesize and can be obtained in large quantities. In addition, the compound has been shown to be relatively stable under a range of different conditions. However, there are also some limitations to the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments. For example, the compound has been shown to be relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound has been shown to have a relatively short half-life in vivo, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are a number of different future directions for research on 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One area of research that is particularly promising is the development of new derivatives of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether that have improved pharmacological properties. For example, researchers could explore the development of compounds that are more soluble in water, or that have a longer half-life in vivo. In addition, researchers could explore the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether derivatives in the treatment of a range of different neurological and inflammatory disorders. Finally, researchers could explore the use of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether derivatives as research tools to study the function of different receptors in the brain and other tissues.

Synthesis Methods

The synthesis of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a complex process that involves a number of steps. One of the key steps in the synthesis process is the reaction between 4-chlorobenzyl isocyanate and 1,2,4-triazole-3-thiol. This reaction leads to the formation of the triazolo-thiadiazole ring system, which is the core structure of 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. Once the core structure has been formed, the final step in the synthesis process involves the addition of a phenyl methyl ether group to the molecule. This step is typically carried out using a palladium-catalyzed cross-coupling reaction.

Scientific Research Applications

4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been extensively studied for its potential use in scientific research. One of the key areas of research has been in the field of neuroscience, where 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to interact with a number of different receptors in the brain. For example, 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been shown to interact with the GABA-A receptor, which is a key target for a number of different drugs used to treat anxiety and other neurological disorders. 4-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has also been shown to interact with the 5-HT2A receptor, which is a key target for drugs used to treat depression and other mood disorders.

properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-23-14-8-4-12(5-9-14)16-19-20-17-22(16)21-15(24-17)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3

InChI Key

MDTKHINHALEKJX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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